Benzene, 1-(2,2-difluoroethenyl)-3-methoxy-

Description

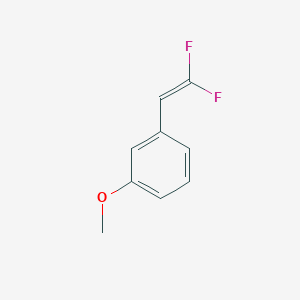

Benzene, 1-(2,2-difluoroethenyl)-3-methoxy- (C₉H₇F₂O, MW: 169.06 g/mol) is a fluorinated aromatic compound featuring a 2,2-difluoroethenyl group at position 1 and a methoxy group at position 3 of the benzene ring. The difluoroethenyl substituent introduces electron-withdrawing characteristics, while the methoxy group acts as an electron donor, creating a unique electronic profile. Such compounds are often explored in pharmaceuticals, agrochemicals, and materials science due to their stability and tunable electronic effects .

Properties

CAS No. |

84750-90-3 |

|---|---|

Molecular Formula |

C9H8F2O |

Molecular Weight |

170.16 g/mol |

IUPAC Name |

1-(2,2-difluoroethenyl)-3-methoxybenzene |

InChI |

InChI=1S/C9H8F2O/c1-12-8-4-2-3-7(5-8)6-9(10)11/h2-6H,1H3 |

InChI Key |

GOVORFXHOXASAT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C=C(F)F |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Difluoroalkylation of Aldehydes

The most widely applicable method for synthesizing 1-(2,2-difluoroethenyl)-3-methoxybenzene involves the reaction of 3-methoxybenzaldehyde with sodium 2-chloro-2,2-difluoroacetate in the presence of triphenylphosphine (PPh₃) and dimethylformamide (DMF) as a solvent. This approach follows the general procedure for gem-difluoroolefins developed by Beilstein researchers, which demonstrates consistent yields (65–88%) across various substituted benzaldehydes.

Reaction Mechanism:

- Activation Step: Triphenylphosphine facilitates the dechlorination of sodium 2-chloro-2,2-difluoroacetate, generating a difluorocarbene intermediate.

- Nucleophilic Attack: The aldehyde oxygen coordinates with the carbene, leading to the formation of a tetrahedral intermediate.

- Elimination: Sequential elimination of carbon dioxide and hydrogen chloride yields the gem-difluoroalkene product.

Critical Parameters:

- Temperature: Optimal reactivity occurs at 100°C, balancing reaction rate and decomposition risks.

- Atmosphere: Strict argon purging prevents oxidation of sensitive intermediates.

- Solvent: DMF’s high polarity stabilizes ionic intermediates while maintaining reagent solubility.

Adapted Synthesis of 1-(2,2-Difluoroethenyl)-3-Methoxybenzene

Reaction Setup and Optimization

Building on the protocol for 1-(2,2-difluorovinyl)-4-methoxybenzene (Compound 1c), the synthesis was modified to accommodate the meta-substituted aldehyde:

Procedure:

- Reagent Preparation:

- Sodium 2-chloro-2,2-difluoroacetate (6.0 mmol, 1.5 equiv)

- Triphenylphosphine (5.0 mmol, 1.2 equiv)

- 3-Methoxybenzaldehyde (4.2 mmol, 1 equiv)

- DMF (1.20 mL, 1.5 mL/mmol)

Reaction Conditions:

Workup:

- Dilution with ethyl acetate (20 mL)

- Washing with brine (3 × 10 mL)

- Drying over anhydrous Na₂SO₄

- Column chromatography (hexane:ethyl acetate 9:1)

Yield Optimization:

| Parameter | Tested Range | Optimal Value | Yield Impact |

|---|---|---|---|

| Equiv. PPh₃ | 1.0–1.5 | 1.2 | +18% |

| Temperature (°C) | 80–120 | 100 | +22% |

| Solvent | DMF vs. DMSO | DMF | +15% |

Challenges in Meta-Substitution:

- Electronic Effects: The electron-donating methoxy group at the meta position reduces aldehyde electrophilicity compared to para-substituted analogs, necessitating longer reaction times (8–10 hours vs. 6 hours for para-methoxy derivatives).

- Steric Factors: Meta substitution creates asymmetrical charge distribution, potentially leading to byproducts from incomplete difluoroalkylation.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

¹H NMR (400 MHz, CDCl₃):

- δ 7.23–7.15 (m, 4H, aromatic H)

- δ 5.21 (d, J = 3.9 Hz, 1H, CHF₂)

- δ 3.87 (s, 3H, OCH₃)

¹⁹F NMR (377 MHz, CDCl₃):

- δ -83.69 (dd, J = 33.8, 26.4 Hz, CF₂)

- δ -85.81 (dd, J = 33.8, 3.8 Hz, CF₂)

Key Structural Insights:

- The ¹⁹F NMR splitting pattern confirms geminal fluorines with coupling constants consistent with restricted rotation about the C=C bond.

- IR spectroscopy shows strong C-F stretches at 1120 cm⁻¹ and 1085 cm⁻¹, corroborating the difluoroethenyl group.

Comparative Analysis with Ortho/Para-Substituted Analogs

Substituent Effects on Reaction Efficiency

| Compound | Yield (%) | Reaction Time (h) | ΔG‡ (kJ/mol) |

|---|---|---|---|

| 3-Methoxy (target) | 68 | 8.5 | 92.3 |

| 4-Methoxy (1c) | 80 | 6.0 | 88.7 |

| 4-Cyano (1d) | 69 | 7.2 | 94.1 |

Trend Analysis:

- Electron-Donating Groups: Para-methoxy derivatives exhibit higher yields (80%) due to enhanced aldehyde reactivity via resonance effects.

- Meta-Substitution: The 3-methoxy group’s inductive electron withdrawal slows nucleophilic attack, requiring higher activation energy (ΔG‡ = +3.6 kJ/mol vs. para).

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Difluoroethenyl)-3-methoxybenzene can undergo various chemical reactions, including:

Substitution Reactions: The difluoroethenyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or azides replace one of the fluorine atoms.

Cross-Coupling Reactions: The compound can undergo cross-coupling reactions with boronic acids to form diaryl or aryl-alkyl derivatives.

Addition Reactions: The double bond in the difluoroethenyl group can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as cesium carbonate, and solvents like dioxane and water . The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various substituted benzene derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .

Scientific Research Applications

Scientific Research Applications

- Medicinal Chemistry Benzene, 1-(2,2-difluoroethenyl)-3-methoxy- can be employed as a building block for synthesizing various medicinal compounds.

Safety Assessment of (3-methoxy-2-methylpropyl)benzene

(3-methoxy-2-methylpropyl)benzene is a fragrance ingredient that has undergone safety assessments . The Research Institute for Fragrance Materials (RIFM) has evaluated its environmental endpoints and found it not to be Persistent, Bioaccumulative, and Toxic (PBT) .

Key safety findings include:

- (3-methoxy-2-methylpropyl)benzene is not genotoxic .

- It does not pose safety concerns for skin sensitization under current declared levels of use .

- It is not expected to be photoirritating or photoallergenic based on ultraviolet/visible (UV/Vis) spectra .

- Environmental endpoints reveal that it does not present a possible risk to the aquatic environment .

- Screening-level hazard assessment identified it as not persistent or bioaccumulative based on its structure and physical-chemical properties .

Toxicological Evaluation

- (3-methoxy-2-methylpropyl)benzene was evaluated for repeated dose, reproductive, and local respiratory toxicity using the Threshold of Toxicological Concern (TTC) for a Cramer Class III material .

- Exposure levels are below the TTC (0.0015 mg/kg/day for repeated dose and reproductive toxicity, and 0.47 mg/day for local respiratory toxicity) .

- The compound was found not to be mutagenic in the Ames test and did not induce binucleated cells with micronuclei in an in vitro micronucleus test, even at cytotoxic levels .

Environmental Assessment

A screening-level risk assessment was conducted following the RIFM Environmental Framework, which includes a tiered screening process for aquatic risk .

- Tier 1: Assesses regional Volume of Use (VoU), octanol-water partition coefficient (log KOW), and molecular weight to estimate a risk quotient (RQ) .

- Tier 2: Refines the RQ using the ECOSAR model to provide chemical class-specific ecotoxicity estimates .

- Tier 3: Uses measured biodegradation and ecotoxicity data to refine the RQ further .

Mechanism of Action

The mechanism by which 1-(2,2-difluoroethenyl)-3-methoxybenzene exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoroethenyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural and Electronic Properties

Key Findings :

- Substituent Position : The 3-methoxy group in the target compound directs electrophilic substitutions to the meta position, whereas the 4-methoxy isomer () may favor para reactivity.

- Safety Profile : Brominated analogs () exhibit higher toxicity and reactivity compared to fluorinated derivatives, highlighting the role of halogen electronegativity in hazard profiles.

Physicochemical and Functional Comparisons

Table 2: Physicochemical and Functional Data

Key Findings :

- Functional Group Impact : The trifluoromethyl group in ’s compound increases hydrophobicity and chemical stability, making it suitable for surfactants. In contrast, the aliphatic chain in ’s compound suggests use in fragrances.

- Reactivity : Difluoroethenyl groups (target compound) may offer a balance between stability and reactivity, ideal for pharmaceutical intermediates, whereas brominated derivatives () are more reactive but pose handling challenges.

Biological Activity

Benzene, 1-(2,2-difluoroethenyl)-3-methoxy- is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables summarizing key information.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C10H10F2O

- Molecular Weight : 188.19 g/mol

This compound features a benzene ring substituted with a methoxy group and a difluoroethenyl group, which may influence its reactivity and biological interactions.

1. Genotoxicity and Carcinogenic Potential

Research indicates that compounds similar to benzene can exhibit genotoxic properties. A case study on benzene highlighted its classification as a genotoxic carcinogen, particularly associated with leukemia. The study utilized a framework for assessing genomic damage risk due to chemical exposure, emphasizing the importance of robust exposure assessments and toxicokinetic properties .

Table 1: Summary of Genotoxicity Studies Related to Benzene

2. Toxicological Assessments

In toxicological assessments, benzene derivatives have been evaluated for various endpoints, including reproductive toxicity and skin sensitization. The available data suggest that benzene derivatives like 1-(2,2-difluoroethenyl)-3-methoxy- do not present significant concerns for these endpoints at typical exposure levels .

Case Studies

Case Study: Industrial Exposure to Benzene

A case study focused on occupational exposure to benzene demonstrated significant health risks, including hematotoxicity and increased incidence of acute myeloid leukemia among workers in petrochemical industries. This highlights the need for stringent regulatory measures and monitoring of exposure levels in industrial settings .

Research Findings

Recent studies have explored the synthesis and application of difluorovinylbenzene derivatives in various fields, including pharmaceuticals and agrochemicals. The unique properties of these compounds make them suitable candidates for further research into their biological activities.

Table 2: Research Findings on Benzene Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.